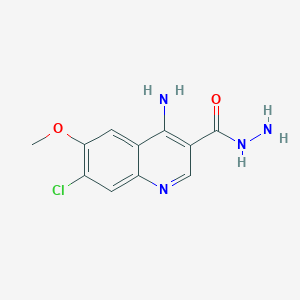
4-Amino-7-chloro-6-methoxyquinoline-3-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-アミノ-7-クロロ-6-メトキシキノリン-3-カルボヒドラジドは、さまざまな科学分野で潜在的な用途を持つ化学化合物です。キノリン環にアミノ基、クロロ基、メトキシ基、カルボヒドラジド基が結合した、その独特の構造で知られています。この化合物は、潜在的な生物学的および化学的特性のため、注目されています。
準備方法
合成経路および反応条件
4-アミノ-7-クロロ-6-メトキシキノリン-3-カルボヒドラジドの合成には、通常、複数のステップが含まれます。一般的な方法の1つは、4-クロロ-7-メトキシキノリン-6-カルボキサミドの調製から始まります。この中間体は、その後、さらなる反応に供され、アミノ基とカルボヒドラジド基が導入されます。
-
ステップ1:4-クロロ-7-メトキシキノリン-6-カルボキサミドの合成
試薬: 4-シアノ-3-メトキシアニリン、N,N-ジメチルホルムアミド、テトラブチルアンモニウムブロミド、炭酸カリウム、炭酸ジメチル。
条件: 反応混合物を110°Cに加熱し、8時間撹拌します。
生成物: 4-クロロ-7-メトキシキノリン-6-カルボキサミド。
-
ステップ2:アミノ基の導入
試薬: 4-クロロ-7-メトキシキノリン-6-カルボキサミド、アンモニア。
条件: 反応は、アンモニア溶液中で高温で行われます。
生成物: 4-アミノ-7-クロロ-6-メトキシキノリン-3-カルボヒドラジド。
工業的製造方法
4-アミノ-7-クロロ-6-メトキシキノリン-3-カルボヒドラジドの工業的製造は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、コストと環境への影響を最小限に抑えながら、収量と純度を最大化するように反応条件を最適化することが含まれます。
化学反応の分析
反応の種類
4-アミノ-7-クロロ-6-メトキシキノリン-3-カルボヒドラジドは、次のようなさまざまな化学反応を起こします。
酸化: この化合物は酸化されてキノリン誘導体を形成することができます。
還元: 還元反応は、キノリン環に結合した官能基を修飾することができます。
置換: 適切な条件下では、クロロ基を他の求核剤で置換することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。
置換: アミンやチオールなどの求核剤を置換反応に使用することができます。
形成される主な生成物
酸化: 官能基が修飾されたキノリン誘導体。
還元: 官能基が変化した元の化合物の還元型。
置換: クロロ基を新しい官能基で置換した置換キノリン誘導体。
科学研究への応用
4-アミノ-7-クロロ-6-メトキシキノリン-3-カルボヒドラジドには、いくつかの科学研究への応用があります。
化学: さまざまなキノリン誘導体の合成における中間体として使用されます。
生物学: 潜在的な抗菌および抗マラリア特性について調査されています。
医学: 感染症の治療のための潜在的な治療薬として研究されています。
工業: 医薬品や農薬の製造に使用されています。
科学的研究の応用
4-Amino-7-chloro-6-methoxyquinoline-3-carbohydrazide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various quinoline derivatives.
Biology: Investigated for its potential antimicrobial and antimalarial properties.
Medicine: Explored as a potential therapeutic agent for treating infectious diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
作用機序
4-アミノ-7-クロロ-6-メトキシキノリン-3-カルボヒドラジドの作用機序には、特定の分子標的との相互作用が含まれます。この化合物は、特定の酵素の作用を阻害したり、細胞プロセスを妨げたりすることで、その生物学的効果をもたらす可能性があります。 例えば、ヘムポリメラーゼを阻害して病原体に有毒なヘムを蓄積させる可能性があり、クロロキンの作用と似ています .
類似化合物との比較
類似化合物
4-クロロ-7-メトキシキノリン-6-カルボキサミド: 4-アミノ-7-クロロ-6-メトキシキノリン-3-カルボヒドラジドの合成における中間体。
4-アミノ-6-メトキシキノリン: 類似の構造的特徴を持つ関連化合物。
4-クロロ-6-メトキシキノリン: クロロ基とメトキシ基を持つ別のキノリン誘導体。
独自性
4-アミノ-7-クロロ-6-メトキシキノリン-3-カルボヒドラジドは、その官能基の組み合わせにより独特であり、特定の化学的および生物学的特性を付与します。
生物活性
4-Amino-7-chloro-6-methoxyquinoline-3-carbohydrazide (often abbreviated as 4-Amino-7-Cl-6-MeO-QC) is a compound of significant interest in medicinal chemistry, particularly due to its promising biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is C11H12ClN5O2. The structure features a quinoline ring substituted with an amino group, a methoxy group, and a carbohydrazide moiety, which contributes to its unique pharmacological profile. The presence of these functional groups enhances its interaction with various biological targets, making it a candidate for further research in drug development.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
1. Antimicrobial Properties
- Studies have shown that this compound possesses significant antimicrobial activity against various bacterial strains. For instance, it has been tested against both Gram-positive and Gram-negative bacteria, demonstrating varying degrees of effectiveness. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
2. Anticancer Potential
- Preliminary investigations suggest that this compound may exhibit anticancer properties. In vitro studies have indicated its ability to inhibit the proliferation of certain cancer cell lines. For example, it has been tested against leukemia cells with promising results regarding its IC50 values, indicating effective cytotoxicity at low concentrations .
3. Enzyme Inhibition
- The compound has been evaluated for its inhibitory effects on specific enzymes relevant to disease management. Notably, it has shown potential as an α-glucosidase inhibitor, which is crucial in the management of type 2 diabetes mellitus. In vitro assays demonstrated that it could lower blood glucose levels by inhibiting carbohydrate absorption .
The biological activity of this compound can be attributed to several mechanisms:
- Interaction with Biological Targets : The compound's structural features allow it to interact effectively with various biological targets, including enzymes and receptors involved in disease processes.
- Molecular Docking Studies : Computational studies have provided insights into how this compound binds to target sites on enzymes like α-glucosidase. Molecular dynamics simulations have indicated stable interactions within the active site, suggesting a competitive inhibition mechanism .
Comparative Analysis
The following table summarizes the biological activities of this compound compared to structurally similar compounds:
| Compound Name | Antimicrobial Activity | Anticancer Activity | α-Glucosidase Inhibition |
|---|---|---|---|
| This compound | Significant | Promising | Effective |
| 4-Aminoquinoline | Moderate | Limited | Poor |
| 6-Methoxyquinoline | Limited | Limited | Moderate |
| Quinoline-3-carbohydrazide | Poor | Limited | Poor |
Case Studies and Research Findings
- Antimicrobial Study : A study evaluated the antimicrobial efficacy of this compound against various pathogens, revealing an MIC (Minimum Inhibitory Concentration) range that supports its potential as a therapeutic agent in infectious diseases.
- Anticancer Evaluation : In vitro assays conducted on leukemia cell lines demonstrated that the compound induced apoptosis at concentrations lower than those required for other known anticancer agents, highlighting its potential for further development in cancer therapy .
- Enzyme Inhibition Assay : A recent study focused on the compound's ability to inhibit α-glucosidase activity, showing IC50 values significantly lower than those of standard treatments like acarbose, suggesting a promising avenue for diabetes management .
特性
分子式 |
C11H11ClN4O2 |
|---|---|
分子量 |
266.68 g/mol |
IUPAC名 |
4-amino-7-chloro-6-methoxyquinoline-3-carbohydrazide |
InChI |
InChI=1S/C11H11ClN4O2/c1-18-9-2-5-8(3-7(9)12)15-4-6(10(5)13)11(17)16-14/h2-4H,14H2,1H3,(H2,13,15)(H,16,17) |
InChIキー |
YBXUOSOBTKOOHN-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C2C(=C1)C(=C(C=N2)C(=O)NN)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















